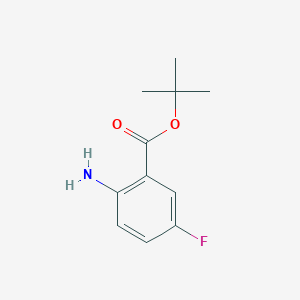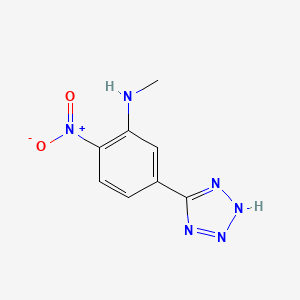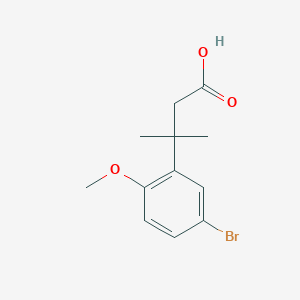![molecular formula C6H14ClN B13579138 rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)
rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its potential use in developing new drugs.
Industry: Utilized in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride include:
- rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanol
- rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride .
Uniqueness
What sets rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride apart is its specific cyclopropyl ring structure with two methyl groups and a methanamine group. This unique configuration provides distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C6H14ClN |
|---|---|
Peso molecular |
135.63 g/mol |
Nombre IUPAC |
[(2R,3R)-2,3-dimethylcyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-4-5(2)6(4)3-7;/h4-6H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1 |
Clave InChI |
QRDNANSQMSXQGL-TYSVMGFPSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C1CN)C.Cl |
SMILES canónico |
CC1C(C1CN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)






![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)




